molecular formula C9H5ClFNO B3305300 7-Chloro-6-fluoroisoquinolin-1(2H)-one CAS No. 923022-53-1

7-Chloro-6-fluoroisoquinolin-1(2H)-one

Cat. No.: B3305300
CAS No.: 923022-53-1
M. Wt: 197.59 g/mol
InChI Key: BFLNRHDKVKSYSV-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of both chlorine and fluorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and reactivity. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives. For instance, starting with isoquinoline, selective chlorination and fluorination can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and yield optimization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product. Solvent selection and waste management are also critical factors in industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different isoquinoline derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different isoquinoline analogs.

Scientific Research Applications

7-Chloro-6-fluoroisoquinolin-1(2H)-one has several applications in scientific research, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of isoquinoline derivatives and their interactions with biological targets.

    Material Science: The compound’s unique chemical properties make it useful in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroisoquinoline: Lacks the fluorine atom, which may result in different chemical properties and biological activities.

    6-Fluoroisoquinoline: Lacks the chlorine atom, which can also influence its reactivity and applications.

    7-Bromo-6-fluoroisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological effects.

Uniqueness

7-Chloro-6-fluoroisoquinolin-1(2H)-one is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual halogenation can enhance the compound’s chemical stability, reactivity, and biological activity, making it a valuable scaffold in drug discovery and other scientific research areas.

Properties

IUPAC Name

7-chloro-6-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLNRHDKVKSYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733080
Record name 7-Chloro-6-fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923022-53-1
Record name 7-Chloro-6-fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41.13 g (190.4 mmol) 1,7-dichloro-6-fluoro-isoquinoline (6) were dissolved in 670 ml of acetic acid. After addition of 148.8 g (1.90 mol) of ammonium acetate, the solution was stirred at 100° C. After 3 h, the solvent was removed under reduced pressure and the residue was poured into water. The aqueous phase was extracted three times with dichloromethane, the combined organic layer was washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate and evaporated to dryness. The crude product was crystallized from ethyl acetate/heptane to yield 14.85 g of the desired product. Another 4.5 g could be obtained upon evaporation and silica gel chromatography of the mother liquor.
Quantity
41.13 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One
Quantity
148.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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